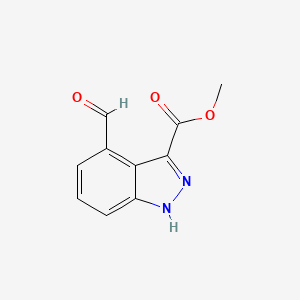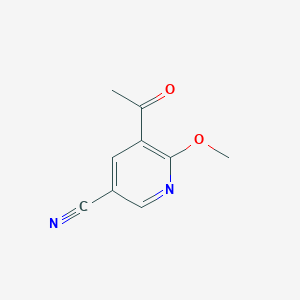
5-Acetyl-6-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-6-methoxynicotinonitrile: is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol This compound is a derivative of nicotinonitrile and features both acetyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methoxynicotinonitrile typically involves the reaction of 6-methoxynicotinonitrile with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the nicotinonitrile derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Acetyl-6-methoxynicotinonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted nicotinonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Acetyl-6-methoxynicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery and development. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various applications.
Mécanisme D'action
The mechanism of action of 5-Acetyl-6-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxynicotinonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 5-Acetyl-6-methoxynicotinonitrile is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
5-acetyl-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(4-10)5-11-9(8)13-2/h3,5H,1-2H3 |
Clé InChI |
CUWKAJWSLMMWRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=CC(=C1)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)



![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)
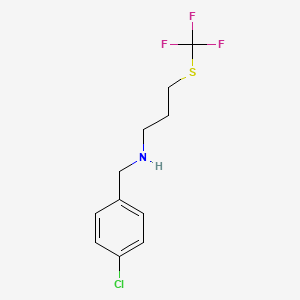
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)

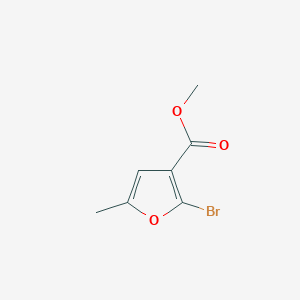
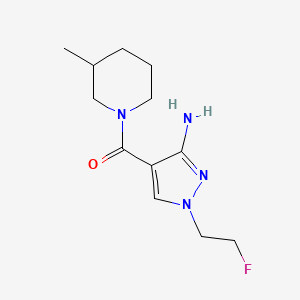
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
